molecular formula C14H21Cl2NO2 B1385585 N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine CAS No. 1040680-70-3

N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine

Cat. No.: B1385585
CAS No.: 1040680-70-3
M. Wt: 306.2 g/mol
InChI Key: HEBKGQPORMBVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine is a chemical compound with the molecular formula C14H21Cl2NO2 and a molecular weight of 306.23 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine involves several steps. One common method includes the reaction of 2,4-dichlorophenol with butylamine to form an intermediate compound. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use as a therapeutic agent for certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets may vary depending on the specific application and research context .

Comparison with Similar Compounds

N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine is unique due to its specific chemical structure and properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific chemical properties and applications.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO2/c1-18-9-4-8-17-7-2-3-10-19-14-6-5-12(15)11-13(14)16/h5-6,11,17H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBKGQPORMBVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCCCOC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine
Reactant of Route 2
Reactant of Route 2
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine
Reactant of Route 3
Reactant of Route 3
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine
Reactant of Route 4
Reactant of Route 4
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine
Reactant of Route 5
Reactant of Route 5
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine
Reactant of Route 6
Reactant of Route 6
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.